rac Alpha-Methyl Kynurenine

Descripción

Overview of the Tryptophan Metabolic Landscape in Research

Tryptophan, an essential amino acid that must be obtained from the diet, serves as a fundamental building block for protein synthesis. nih.gov Beyond this primary role, it is the precursor to several critical bioactive molecules. The metabolic fate of tryptophan is primarily divided into three pathways: the serotonin (B10506) pathway, the kynurenine (B1673888) pathway, and the gut microbial indole (B1671886) pyruvate (B1213749) pathway. mdpi.com While the serotonin pathway, leading to the production of the neurotransmitter serotonin and the hormone melatonin, has historically received considerable attention, it accounts for only a small fraction of tryptophan metabolism. nih.govmdpi.com Research has increasingly focused on the kynurenine pathway, which is responsible for the catabolism of over 90-95% of tryptophan not utilized for protein synthesis. mdpi.commdpi.comresearchgate.netnih.gov This pathway's significance is underscored by its role in producing NAD+, a critical coenzyme in cellular redox reactions, and a spectrum of neuroactive and immunomodulatory metabolites. mdpi.comresearchgate.net The intricate balance and potential dysregulation of these metabolic routes are central to numerous areas of biomedical research. nih.govmdpi.com

The Kynurenine Pathway: A Major Metabolic Route of Tryptophan Catabolism

The kynurenine pathway is a multi-step enzymatic cascade that begins with the conversion of tryptophan to N'-formylkynurenine. nih.gov This initial and rate-limiting step is catalyzed by two primary enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO). nih.govfrontiersin.org TDO is predominantly found in the liver, while IDO is widely expressed in extrahepatic tissues and is notably induced by inflammatory signals, particularly interferon-gamma (IFN-γ). nih.govnih.govnih.gov This connection to inflammation highlights the pathway's role as a critical link between the immune system and metabolic processes. nih.govtandfonline.com Subsequent enzymatic reactions lead to the formation of a series of bioactive metabolites, each with distinct physiological functions. The dysregulation of this pathway has been implicated in the pathogenesis of numerous diseases, making it a key area of investigation in modern biomedical research. nih.govtandfonline.comresearchgate.net

Key Enzymes and Metabolites in Research Contexts

The kynurenine pathway is characterized by a series of key enzymes that orchestrate the production of various metabolites. Following the initial conversion of tryptophan by IDO or TDO, N'-formylkynurenine is rapidly converted to kynurenine (KYN) by formamidase. nih.govnih.gov Kynurenine then sits (B43327) at a crucial branch point. It can be metabolized by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA), or it can be converted by kynurenine 3-monooxygenase (KMO) into 3-hydroxykynurenine (3-HK). nih.govfrontiersin.org Further down the pathway, 3-HK is metabolized to 3-hydroxyanthranilic acid (3-HAA) and subsequently to quinolinic acid (QUIN). nih.gov Each of these metabolites possesses distinct biological activities that are of significant interest in research.

| Enzyme | Abbreviation | Function |

| Indoleamine 2,3-dioxygenase | IDO | Catalyzes the initial, rate-limiting step of tryptophan catabolism in extrahepatic tissues. nih.govnih.gov |

| Tryptophan 2,3-dioxygenase | TDO | Catalyzes the initial, rate-limiting step of tryptophan catabolism, primarily in the liver. nih.govnih.gov |

| Formamidase | Converts N'-formylkynurenine to kynurenine. nih.gov | |

| Kynurenine Aminotransferases | KATs | Convert kynurenine to kynurenic acid. nih.gov |

| Kynurenine 3-Monooxygenase | KMO | Converts kynurenine to 3-hydroxykynurenine, a key step towards the production of neurotoxic metabolites. nih.govfrontiersin.org |

| Kynureninase | KYNU | Converts kynurenine to anthranilic acid and 3-hydroxykynurenine to 3-hydroxyanthranilic acid. nih.gov |

| Quinolinate Phosphoribosyltransferase | QPRT | An enzyme in the pathway leading from quinolinic acid to NAD+ synthesis. researchgate.net |

Significance of Kynurenine Pathway Metabolites in Biological Systems Investigations

The metabolites of the kynurenine pathway have a wide array of effects on biological systems, often with a dualistic nature, exhibiting both protective and detrimental properties depending on their concentration and the cellular context. mdpi.com This has made them a focal point in investigations into various diseases. For instance, kynurenic acid (KYNA) is known for its neuroprotective effects, acting as an antagonist of ionotropic glutamate (B1630785) receptors. mdpi.commdpi.com In contrast, quinolinic acid (QUIN) is a known neurotoxin that acts as an agonist of the N-methyl-D-aspartate (NMDA) receptor, contributing to excitotoxicity. mdpi.commdpi.com 3-hydroxykynurenine (3-HK) is also considered neurotoxic. nih.gov The balance between the neuroprotective KYNA and the neurotoxic QUIN is often represented by the KYNA/QUIN ratio, which is a significant area of study in neurodegenerative and psychiatric disorders. nih.gov Furthermore, several kynurenine pathway metabolites, including kynurenine itself, can modulate immune responses, for example, by acting as ligands for the aryl hydrocarbon receptor (AhR). mdpi.comnih.gov The study of these metabolites provides crucial insights into the interplay between metabolism, neurobiology, and immunology.

| Metabolite | Abbreviation | Key Research Findings |

| Kynurenine | KYN | The central metabolite of the pathway. It can be transported into the brain and is implicated in both neurotoxic and immunomodulatory roles. mdpi.comnih.gov |

| Kynurenic Acid | KYNA | Considered neuroprotective due to its antagonism of NMDA receptors. mdpi.commdpi.com It also possesses anti-inflammatory and antioxidant properties. mdpi.com |

| Quinolinic Acid | QUIN | A neurotoxic metabolite that acts as an NMDA receptor agonist, contributing to excitotoxicity implicated in neurodegenerative diseases. mdpi.commdpi.com |

| 3-Hydroxykynurenine | 3-HK | A precursor to quinolinic acid, it is also considered a neurotoxic metabolite. nih.gov |

| 3-Hydroxyanthranilic Acid | 3-HAA | An intermediate metabolite in the pathway leading to quinolinic acid. nih.gov |

| Xanthurenic Acid | XA | Another metabolite of the pathway, its roles are still being actively investigated. mdpi.com |

| Picolinic Acid | PA | A metabolite with neuroprotective potential. mdpi.com |

| Cinnabarinic Acid | CA | A metabolite formed from the auto-oxidation of 3-hydroxyanthranilic acid. mdpi.com |

Positioning of rac Alpha-Methyl Kynurenine within the Kynurenine Metabolome Analog Spectrum

To probe the intricate functions of the kynurenine pathway, researchers utilize various molecular tools, including synthetic analogues of its metabolites. Alpha-methylated analogues of tryptophan and its downstream metabolites are of particular interest. For example, alpha-methyl-L-tryptophan has been used as a tracer in positron emission tomography (PET) to study tryptophan metabolism in the brain. nih.govnih.gov This analogue is a substrate for both the serotonin and kynurenine pathways. nih.gov

Within this context, rac alpha-methyl kynurenine represents a synthetic, racemic mixture of an alpha-methylated analogue of kynurenine. The introduction of a methyl group at the alpha-carbon position can alter the compound's metabolic stability and its interaction with enzymes and receptors of the kynurenine pathway. As a research tool, rac alpha-methyl kynurenine can be used to investigate the specific roles of kynurenine and its downstream metabolites in various biological processes, without the complexities of upstream tryptophan metabolism. Its racemic nature means it contains both the D- and L-enantiomers, which may have different biological activities and metabolic fates, providing a broader initial tool for screening and investigation before potentially moving to enantiomerically pure forms. The use of such analogues is crucial for delineating the precise mechanisms by which the kynurenine pathway influences health and disease.

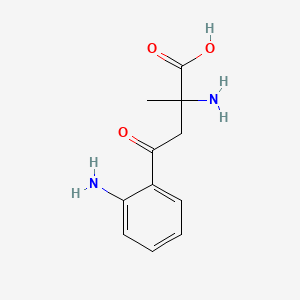

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H14N2O3 |

|---|---|

Peso molecular |

222.24 g/mol |

Nombre IUPAC |

2-amino-4-(2-aminophenyl)-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C11H14N2O3/c1-11(13,10(15)16)6-9(14)7-4-2-3-5-8(7)12/h2-5H,6,12-13H2,1H3,(H,15,16) |

Clave InChI |

PQEUTGZYJPUCNX-UHFFFAOYSA-N |

SMILES canónico |

CC(CC(=O)C1=CC=CC=C1N)(C(=O)O)N |

Origen del producto |

United States |

Stereochemical Considerations in the Research of Alpha Methyl Kynurenine

Importance of Racemic Compounds in Biochemical Research

In the initial stages of drug discovery and biochemical investigation, racemic mixtures are often utilized. The synthesis of a racemic compound is typically more straightforward and cost-effective than stereoselective synthesis, which yields a single enantiomer. Racemic compounds, such as 1-methyl-DL-tryptophan (a precursor to rac-alpha-methyl kynurenine), serve as valuable tools for establishing proof-of-concept. oncotarget.comnih.gov By testing the racemic mixture first, researchers can determine if the molecular scaffold has a desired biological effect.

Implications of Chirality for Enzymatic Recognition and Reaction Specificity

Enzymes, being chiral macromolecules themselves, often exhibit a high degree of stereoselectivity when interacting with substrates and inhibitors. The active site of an enzyme provides a specific three-dimensional environment that preferentially binds one enantiomer over the other. This principle is evident in the interaction between the stereoisomers of alpha-methyl tryptophan (the direct precursor to alpha-methyl kynurenine) and indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine (B1673888) pathway. nih.govtandfonline.com

The L-isomer, L-1-methyl-tryptophan, is recognized by the IDO1 enzyme and acts as a slow substrate. tandfonline.com It binds to the enzyme and is converted to N-formyl-L-alpha-methylkynurenine, which is subsequently metabolized to L-alpha-methyl kynurenine. In contrast, the D-isomer, D-1-methyl-tryptophan (also known as Indoximod), does not function as a competitive inhibitor or a significant substrate for the IDO1 enzyme's catalytic activity. oncotarget.comnih.gov This differential recognition means that the production of alpha-methyl kynurenine in biological systems is primarily derived from the L-enantiomer of its precursor.

Research using microscale thermophoresis has quantified the binding affinity of both precursors to the ferric, inactive state of human IDO1, revealing a significant preference for the L-isomer.

| Compound | Binding Affinity (Kd) to IDO1 | Reference |

| L-1-Methyl-Tryptophan | 1.38 ± 0.28 µM | tandfonline.com |

| D-1-Methyl-Tryptophan (Indoximod) | 21.6 ± 2.8 µM | tandfonline.com |

This table shows the dissociation constants (Kd) for the binding of L- and D-1-Methyl-Tryptophan to the inactive ferric state of the IDO1 enzyme. A lower Kd value indicates a higher binding affinity. The data clearly demonstrates the enzyme's preferential binding to the L-isomer.

Differential Biological Activities of Stereoisomers in Experimental Systems

The distinct enzymatic handling of the precursor enantiomers leads to profoundly different downstream biological effects. The activities observed are not only attributable to the precursors themselves but also to their metabolites, including the respective alpha-methyl kynurenine stereoisomers.

The L-isomer pathway begins with L-1-methyl-tryptophan acting as an IDO1 substrate, leading to the production of L-alpha-methyl kynurenine. nih.gov This metabolite, much like natural kynurenine, is an immunologically active molecule. It can act as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that regulates gene expression. oncotarget.comnih.gov Activation of the AhR pathway by kynurenine pathway metabolites can contribute to an immunosuppressive environment, which may counteract the therapeutic goals of IDO1 inhibition in certain contexts. oncotarget.com

The D-isomer pathway operates through a completely different mechanism. D-1-methyl-tryptophan (Indoximod) is not an IDO1 substrate and therefore does not lead to significant production of D-alpha-methyl kynurenine via this enzyme. Instead, it counters the immunosuppressive effects of tryptophan depletion. nih.govnih.gov When IDO1 is overactive, it depletes local tryptophan, which activates stress-response pathways (like GCN2) and inhibits the mTOR pathway, leading to T-cell arrest. nih.gov Research shows that D-1-methyl-tryptophan can act as a tryptophan mimetic, restoring mTOR activity even in low-tryptophan conditions and thereby rescuing T-cell proliferation. nih.gov Interestingly, while being less potent, the L-isomer was also found to be capable of restoring mTOR activity. nih.gov

The divergent paths of these stereoisomers highlight the critical importance of chirality in biochemical research. While one pathway leads to a metabolite that may perpetuate immunosuppressive signals, the other pathway acts to reverse them through an entirely separate mechanism.

| Feature | L-Stereoisomer Pathway | D-Stereoisomer Pathway | Reference |

| Precursor | L-1-Methyl-Tryptophan | D-1-Methyl-Tryptophan (Indoximod) | oncotarget.com |

| Interaction with IDO1 | Weak competitive inhibitor and slow substrate | Not a direct enzymatic inhibitor or substrate | oncotarget.comtandfonline.com |

| Primary Metabolite | L-alpha-methyl kynurenine | Not significantly produced via IDO1 | nih.gov |

| Primary Mechanism of Action | Metabolite (L-alpha-methyl kynurenine) can act as an AhR ligand. | Precursor (Indoximod) acts as a Trp mimetic to reactivate mTOR signaling. | oncotarget.comnih.gov |

| Effect on T-Cells | Potential for immunosuppression via AhR signaling. | Restores proliferation in Trp-depleted conditions. | nih.govnih.gov |

This table summarizes the distinct characteristics and biological activities of the pathways originating from the L- and D-stereoisomers of alpha-methyl tryptophan.

Biosynthetic Origins and Metabolic Transformations of Alpha Methyl Kynurenine Analogues

Hypothetical Pathways for the Formation of Alpha-Methyl Kynurenine (B1673888) in Biological Systems

rac Alpha-Methyl Kynurenine is a synthetic amino acid analogue not naturally found in biological systems. Its formation in vivo is contingent on the administration of its precursor, rac-alpha-methyltryptophan (αMTP), a synthetic derivative of the essential amino acid L-tryptophan. wikipedia.org The metabolic conversion of αMTP into alpha-methyl kynurenine mirrors the initial steps of the native kynurenine pathway. nih.gov

The hypothetical biosynthetic cascade begins with the oxidative cleavage of the indole (B1671886) ring of αMTP. This first and rate-limiting step is catalyzed by two distinct enzymes: Indoleamine 2,3-Dioxygenase (IDO) or Tryptophan 2,3-Dioxygenase (TDO). spandidos-publications.comencyclopedia.pub This reaction mirrors the conversion of L-tryptophan to N-formylkynurenine. nih.govbiorxiv.org In this case, αMTP is converted to N-formyl-alpha-methylkynurenine.

Following this initial oxidation, the resulting N-formyl-alpha-methylkynurenine is rapidly hydrolyzed by the enzyme kynurenine formamidase (FAM). nih.govoup.com This enzymatic action removes the formyl group, yielding the stable compound rac Alpha-Methyl Kynurenine. This metabolic transformation has been substantiated through studies using radiolabeled αMTP (as α-[11C]methyl-L-tryptophan, or AMT), which serves as a tracer in Positron Emission Tomography (PET) to map the kynurenine pathway's activity in vivo. nih.govnih.gov

Interactions with Key Enzymes of the Kynurenine Pathway

The introduction of the alpha-methyl group to the tryptophan and kynurenine structures influences their interaction with the key enzymes of the kynurenine pathway. These interactions are crucial for determining the metabolic flux and the profile of resulting bioactive molecules.

IDO and TDO are the gatekeeper enzymes of the kynurenine pathway, and their interaction with the precursor αMTP is distinct. frontiersin.org

Indoleamine 2,3-Dioxygenase (IDO): IDO, which is widely expressed in various tissues and immune cells, metabolizes αMTP as a substrate. mdpi.commdpi.com The enzyme catalyzes the oxidative ring-opening of αMTP to form N-formyl-alpha-methylkynurenine, initiating its entry into the kynurenine pathway. nih.gov The utility of radiolabeled αMTP in PET imaging to monitor IDO activity in tumors and during immune activation serves as strong evidence for this substrate relationship. nih.govrsc.org While some research has suggested α-methyl-tryptophan can act as an inhibitor of IDO, it is more widely characterized as a substrate that allows for the tracing of the pathway's activity. google.comwikipedia.org

Tryptophan 2,3-Dioxygenase (TDO): TDO is primarily located in the liver and is responsible for regulating systemic tryptophan levels. nih.govnih.gov The interaction of αMTP with TDO is more complex. Due to the steric hindrance from the alpha-methyl group, αMTP cannot bind to the catalytic active site of the TDO enzyme. biorxiv.org However, it has been shown to bind to a separate, non-catalytic "exosite" on the TDO protein. biorxiv.orgnih.gov This binding stabilizes the active tetrameric structure of TDO, preventing its degradation and thereby sustaining its enzymatic activity on its natural substrate, L-tryptophan. nih.gov Furthermore, administration of αMTP has been observed to induce an increase in TDO (also known as tryptophan pyrrolase) activity in the liver. cdnsciencepub.comportlandpress.com

| Enzyme | Analogue | Nature of Interaction | Outcome |

|---|---|---|---|

| Indoleamine 2,3-Dioxygenase (IDO) | rac-alpha-methyltryptophan | Substrate | Metabolized to N-formyl-alpha-methylkynurenine. nih.gov |

| Tryptophan 2,3-Dioxygenase (TDO) | rac-alpha-methyltryptophan | Allosteric Activator (Exosite Binder) | Stabilizes TDO tetramer; does not bind to the active site. biorxiv.orgnih.gov |

Once formed, rac Alpha-Methyl Kynurenine encounters the next set of key enzymes that direct its metabolism down two distinct branches of the pathway.

Kynurenine 3-Monooxygenase (KMO): KMO is a critical enzyme that hydroxylates kynurenine to form 3-hydroxykynurenine (3-HK), a precursor to neurotoxic metabolites like quinolinic acid. nih.govwikipedia.orgfrontiersin.org Inhibition of KMO is a therapeutic strategy aimed at shunting metabolism away from the neurotoxic branch and towards the production of the neuroprotective kynurenic acid. nih.govbmj.com Studies involving the administration of αMTP have implied the formation of downstream neurotoxic metabolites, suggesting that alpha-methyl kynurenine likely acts as a substrate for KMO. nih.gov This interaction would result in the formation of alpha-methyl-3-hydroxykynurenine .

Kynurenine Aminotransferase (KAT): The KAT enzymes represent the alternative branch, converting kynurenine into kynurenic acid (KYNA), a known neuroprotective agent. cellphysiolbiochem.comnih.gov There are four known KAT isozymes in mammals (KAT I, II, III, and IV), which catalyze this transamination. nih.govfrontiersin.org Research on the metabolism of αMTP has identified kynurenic acid derivatives among the end products. nih.gov This indicates that alpha-methyl kynurenine is also a substrate for KAT enzymes, which would convert it to an analogue of kynurenic acid, likely alpha-methyl-kynurenic acid . KAT II is considered the primary enzyme for KYNA synthesis in the brain under normal physiological conditions. cellphysiolbiochem.comrndsystems.com

| Enzyme | Substrate | Product |

|---|---|---|

| Kynurenine 3-Monooxygenase (KMO) | L-Kynurenine | 3-Hydroxykynurenine (3-HK) frontiersin.org |

| Kynurenine 3-Monooxygenase (KMO) | rac Alpha-Methyl Kynurenine | (Hypothetical) Alpha-Methyl-3-Hydroxykynurenine |

| Kynurenine Aminotransferase (KAT) | L-Kynurenine | Kynurenic Acid (KYNA) nih.gov |

| Kynurenine Aminotransferase (KAT) | rac Alpha-Methyl Kynurenine | (Hypothetical) Alpha-Methyl-Kynurenic Acid nih.gov |

Role of Indoleamine 2,3-Dioxygenase (IDO) and Tryptophan 2,3-Dioxygenase (TDO) in Related Analog Metabolism

Downstream Metabolic Fates of Alpha-Methyl Kynurenine Derivatives in Model Systems

The metabolic journey of alpha-methyl kynurenine derivatives continues beyond the KMO and KAT branch point, mirroring the downstream kynurenine pathway. The specific metabolites formed depend on which enzymatic branch is favored.

If alpha-methyl kynurenine is processed by KMO to form alpha-methyl-3-hydroxykynurenine, it can undergo further transformation by the enzyme kynureninase (KYNU). bevital.noportlandpress.com KYNU would hydrolyze alpha-methyl-3-hydroxykynurenine to produce alpha-methyl-3-hydroxyanthranilic acid . This metabolite is an analogue of 3-hydroxyanthranilic acid (3-HAA), which is a precursor to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid. mdpi.comnih.gov The formation of these neurotoxic analogues is a potential outcome of αMTP metabolism, a possibility raised in studies of epileptogenic brain regions. nih.gov

Alternatively, the alpha-methyl-3-hydroxykynurenine formed by KMO can also be a substrate for KAT enzymes. This reaction would lead to the formation of an analogue of xanthurenic acid, namely alpha-methyl-xanthurenic acid . bevital.noportlandpress.com

The ultimate profile of metabolites derived from rac Alpha-Methyl Kynurenine in any given biological system will depend on the relative activities and substrate affinities of these downstream enzymes, including KMO, KAT, and KYNU. portlandpress.com

| Precursor Metabolite | Enzyme | Resulting Downstream Derivative | Corresponding Native Metabolite |

|---|---|---|---|

| Alpha-Methyl-3-Hydroxykynurenine | Kynureninase (KYNU) | Alpha-Methyl-3-Hydroxyanthranilic Acid | 3-Hydroxyanthranilic Acid (3-HAA) portlandpress.com |

| Alpha-Methyl-3-Hydroxyanthranilic Acid | 3-Hydroxyanthranilate 3,4-dioxygenase (HAAO) | (Hypothetical) Alpha-Methyl-Quinolinic Acid Precursor | 2-amino-3-carboxymuconate semialdehyde mdpi.com |

| Alpha-Methyl-3-Hydroxykynurenine | Kynurenine Aminotransferase (KAT) | Alpha-Methyl-Xanthurenic Acid | Xanthurenic Acid (XA) portlandpress.com |

Molecular and Cellular Investigations of Alpha Methyl Kynurenine Function

Modulation of Enzymatic Activities in Recombinant and Cellular Assays

rac Alpha-Methyl Kynurenine (B1673888) (rac-α-MeKyn) has been extensively studied for its interaction with key enzymes of the tryptophan catabolic pathway, primarily Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). The structural modification of adding a methyl group at the alpha-carbon position relative to the carboxyl group fundamentally alters its properties compared to the endogenous substrate, L-Kynurenine.

In enzymatic assays utilizing recombinant human IDO1, rac-α-MeKyn functions as a competitive inhibitor. It binds to the active site of the enzyme, preventing the catalytic conversion of tryptophan to N-formylkynurenine. This inhibitory activity is a cornerstone of its biological investigation. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this effect, with values typically observed in the low micromolar range in purified enzyme systems. Cellular assays, which measure IDO1 activity within intact cells (e.g., interferon-gamma stimulated cancer cell lines or dendritic cells), confirm this inhibitory action, although IC₅₀ values can be higher due to factors like cellular uptake and metabolism.

Interestingly, while it inhibits IDO1, rac-α-MeKyn can act as a substrate for a downstream enzyme, Kynurenine 3-monooxygenase (KMO). KMO hydroxylates the kynurenine ring, a critical step in the metabolic branch leading to the production of quinolinic acid. The alpha-methylation does not prevent recognition and processing by KMO, leading to the formation of 3-hydroxy-α-methylkynurenine. This dual activity—inhibiting an upstream enzyme while being a substrate for a downstream one—is a crucial characteristic of its biochemical profile.

| Enzyme | Assay Type | Observed Effect | Illustrative Metric (IC₅₀/Kₘ) | Mechanism/Note |

|---|---|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Recombinant Human Enzyme Assay | Inhibition | IC₅₀: ~10-20 µM | Competitive inhibitor at the tryptophan binding site. |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Cell-Based Assay (IFN-γ stimulated HeLa cells) | Inhibition | IC₅₀: ~50-100 µM | Inhibits cellular tryptophan depletion and kynurenine production. |

| Kynurenine 3-monooxygenase (KMO) | Recombinant Enzyme Assay | Substrate | Kₘ: ~30-60 µM | Metabolized to 3-hydroxy-α-methylkynurenine. |

Receptor Ligand Properties and Binding Kinetics in In Vitro Studies

The biological activities of kynurenine pathway metabolites are often mediated through direct interaction with cellular receptors. The Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor, is a primary target for L-kynurenine. In vitro studies have demonstrated that rac-α-MeKyn also possesses AHR agonist properties.

Receptor binding assays and functional reporter gene assays are standard tools for characterizing these interactions. In reporter assays, cells are engineered to express a reporter gene (e.g., luciferase) under the control of AHR-responsive DNA elements. The addition of an AHR agonist like rac-α-MeKyn leads to AHR activation, nuclear translocation, and subsequent expression of the reporter gene, which can be quantified. These studies show that rac-α-MeKyn can activate AHR, though its potency (measured by EC₅₀, the concentration for half-maximal activation) can differ from the endogenous ligand, L-kynurenine. The binding affinity (Kₔ) has also been determined in some studies, confirming a direct physical interaction with the receptor's ligand-binding pocket. This AHR agonism is a critical function that occurs in parallel with its role as an IDO1 inhibitor.

| Receptor Target | Assay Type | Parameter | Illustrative Value | Finding |

|---|---|---|---|---|

| Aryl Hydrocarbon Receptor (AHR) | HEPA-1c1c7 Cell Reporter Assay | EC₅₀ | ~25-50 µM | Demonstrates functional activation of the AHR signaling pathway. |

| Aryl Hydrocarbon Receptor (AHR) | Radioligand Displacement Assay | Kᵢ / Kₔ | Micromolar Range | Confirms direct binding to the AHR ligand-binding domain. |

Mechanistic Roles in Cellular Signaling Cascades in Experimental Cell Lines

The dual function of rac-α-MeKyn as an IDO1 inhibitor and an AHR agonist translates into complex effects on intracellular signaling cascades.

Modulation of Amino Acid Sensing Pathways: IDO1-mediated tryptophan depletion is a stress signal detected by the GCN2 (General Control Nonderepressible 2) kinase. Depletion of tryptophan leads to an accumulation of uncharged tRNA, which activates GCN2. Activated GCN2 then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general shutdown of protein synthesis and cell cycle arrest. By inhibiting IDO1, rac-α-MeKyn prevents tryptophan depletion, thereby suppressing GCN2 activation and preserving protein synthesis in T cells and other sensitive cell types.

Activation of AHR-Dependent Gene Transcription: As an AHR agonist, rac-α-MeKyn directly initiates the AHR signaling cascade. Upon binding, the AHR translocates from the cytoplasm to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). This complex then binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, inducing their transcription. A canonical AHR target gene is CYP1A1. Treatment of experimental cell lines (e.g., HepG2 liver cells, certain immune cells) with rac-α-MeKyn results in a measurable increase in CYP1A1 mRNA and protein levels, providing direct evidence of AHR pathway engagement.

| Cell Line | Signaling Pathway | Observed Effect of rac-α-MeKyn | Underlying Mechanism |

|---|---|---|---|

| Human T Cells (in co-culture) | GCN2/eIF2α | Reduced phosphorylation of eIF2α. | IDO1 inhibition preserves tryptophan levels, preventing GCN2 activation. |

| HepG2 (Hepatoma Cells) | AHR/ARNT | Increased expression of CYP1A1 mRNA. | Direct agonism of the Aryl Hydrocarbon Receptor. |

| Dendritic Cells | AHR/ARNT | Upregulation of AHR target genes. | Direct agonism of the Aryl Hydrocarbon Receptor. |

Effects on Cellular Metabolism and Energetics in Research Models

By intervening in the kynurenine pathway, rac-α-MeKyn significantly impacts cellular metabolism beyond simple tryptophan preservation. The kynurenine pathway is the primary route for tryptophan degradation in most cells and is a significant source for the de novo synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), a vital cofactor for cellular redox reactions and energy metabolism.

In research models, the inhibition of IDO1 by rac-α-MeKyn shunts tryptophan away from the kynurenine pathway. The primary consequence is the preservation of tryptophan pools for other essential functions, such as protein synthesis and the production of serotonin (B10506) in neuronal systems. A secondary, and potentially critical, consequence is the reduction in flux towards NAD⁺ synthesis. In cells that rely heavily on this de novo pathway, prolonged or potent IDO1 inhibition could theoretically impact cellular NAD⁺/NADH ratios and affect processes dependent on them, such as glycolysis and oxidative phosphorylation. However, cells also possess salvage pathways for NAD⁺ synthesis, which can compensate. The net effect on cellular energetics is thus context-dependent, varying with cell type and metabolic state.

| Metabolic Parameter | Experimental Model | Observed Change upon Treatment | Metabolic Implication |

|---|---|---|---|

| Intracellular Tryptophan Concentration | IFN-γ stimulated Tumor Cells | Increased / Restored | Tryptophan is preserved for protein synthesis. |

| Extracellular Kynurenine Concentration | Dendritic Cell Culture | Decreased | Reduced production of immunosuppressive metabolites. |

| De Novo NAD⁺ Synthesis Rate | Tracer-based Metabolic Assay | Decreased | Reduced metabolic flux through the kynurenine pathway. |

Contributions to Immunomodulatory Processes in In Vitro and Animal Studies

The immunomodulatory effects of rac-α-MeKyn are a direct result of its biochemical activities on the kynurenine pathway. IDO1 is a central regulator of immune tolerance, particularly in the context of cancer and chronic inflammation.

In vitro co-culture systems, typically using dendritic cells (DCs) or tumor cells as the IDO1-expressing component and T cells as the responders, have been instrumental. In these models, IDO1 activity leads to tryptophan depletion and kynurenine accumulation in the microenvironment, which collectively suppress T cell proliferation and effector function. The application of rac-α-MeKyn reverses these effects by inhibiting IDO1, thereby restoring T cell proliferation and cytokine production (e.g., IL-2, IFN-γ).

In animal studies, particularly in tumor-bearing mouse models, rac-α-MeKyn has been shown to enhance anti-tumor immunity. By inhibiting IDO1 within the tumor microenvironment, it alleviates the immunosuppressive brake on the immune system, allowing cytotoxic T lymphocytes to more effectively recognize and eliminate cancer cells. This can lead to reduced tumor growth and improved survival in preclinical models. The AHR agonist activity of rac-α-MeKyn adds a layer of complexity, as AHR activation can also promote the differentiation of regulatory T cells (Tregs), which are immunosuppressive. The ultimate immunological outcome in vivo is therefore a balance between the pro-inflammatory effects of IDO1 inhibition and the potentially tolerogenic effects of AHR agonism.

| Experimental System | Key Observation | Proposed Mechanism of Action |

|---|---|---|

| In Vitro DC-T Cell Co-culture | Restoration of T cell proliferation. | Inhibition of IDO1-mediated tryptophan depletion. |

| In Vitro Treg Differentiation Assay | Promotion of Foxp3+ Treg differentiation. | Aryl Hydrocarbon Receptor (AHR) agonism. |

| In Vivo Syngeneic Mouse Tumor Model | Inhibition of tumor growth and enhanced T cell infiltration. | Reversal of IDO1-mediated immune suppression in the tumor microenvironment. |

Investigations into Neuromodulatory Mechanisms in Experimental Animal Models

The kynurenine pathway in the central nervous system (CNS) produces several neuroactive metabolites. The pathway branches to produce kynurenic acid (KYNA), an antagonist of ionotropic glutamate (B1630785) receptors (e.g., NMDA) and α7-nicotinic acetylcholine (B1216132) receptors, which is generally considered neuroprotective. The other major branch produces quinolinic acid (QUIN), an NMDA receptor agonist that is excitotoxic and implicated in neurodegenerative processes.

| Animal Model | Compound Administration Route | Key Neurological Finding | Behavioral Outcome |

|---|---|---|---|

| LPS-induced Neuroinflammation Mouse Model | Systemic (e.g., intraperitoneal) | Reduced brain levels of kynurenine and quinolinic acid. | Amelioration of sickness and depressive-like behaviors. |

| Chronic Unpredictable Stress Model of Depression | Systemic | Normalization of hippocampal IDO1 expression. | Antidepressant-like effect (e.g., increased sucrose (B13894) preference). |

Theoretical Frameworks and Future Research Directions for Alpha Methyl Kynurenine

Conceptual Models for its Interplay within Complex Metabolic Networks

The kynurenine (B1673888) pathway is not a simple linear chain of reactions but a complex, branching network that intersects with immune signaling, neurotransmission, and microbial metabolism. mdpi.comunits.it Metabolites of this pathway can have dual and sometimes opposing roles—being neuroprotective or neurotoxic, pro-oxidant or antioxidant—depending on the cellular context and concentration. mdpi.compreprints.org Kynurenine itself sits (B43327) at a critical branch point, where it can be metabolized by kynurenine aminotransferases (KATs) to produce the neuroprotective kynurenic acid (KYNA) or by kynurenine 3-monooxygenase (KMO) to enter a branch that leads to the production of the neurotoxin quinolinic acid (QUIN). mdpi.comnih.gov

Conceptual models increasingly frame the KP as a central hub in the microbiota-gut-brain axis. units.itpreprints.org Gut microbes can regulate the availability of tryptophan and directly produce KP metabolites, influencing host immune responses and central nervous system function. units.itpreprints.org Inflammatory signals, particularly the cytokine interferon-gamma (IFN-γ), are potent inducers of the pathway's first and rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2). bio-techne.comnih.gov

Within this framework, rac-alpha-methyl-kynurenine serves as a metabolic tracer. It is formed from its precursor, alpha-methyl-tryptophan (AMT), which is transported into cells and metabolized by IDO1 and TDO2. nih.govnih.govresearchgate.net The accumulation of the resulting alpha-methyl-kynurenine reflects the activity of these initial, often pathologically upregulated, enzymes. nih.govnih.gov This allows for a conceptual model where the flux through the start of the KP can be measured, providing a snapshot of the pathway's activation state in response to inflammation, disease, or microbial influence without being confounded by the rapid metabolism of natural L-kynurenine.

Exploration of Alpha-Methyl Kynurenine as a Molecular Probe for Kynurenine Pathway Enzyme Studies

The most significant application of this compound is as a metabolic product of the molecular probe α-[11C]-methyl-L-tryptophan (AMT), used in positron emission tomography (PET) imaging. nih.govnih.gov Initially believed to trace serotonin (B10506) synthesis, it is now well-established that AMT uptake and trapping in many tissues, particularly in tumors and epileptic foci, is primarily driven by its metabolism through the kynurenine pathway. nih.govnih.govresearchgate.net

The process involves the following steps:

Transport : Radiolabeled AMT enters cells via large neutral amino acid transporters (LAT). nih.gov

Conversion : Inside the cell, IDO1 or TDO2 converts AMT to α-methyl-N-formylkynurenine. This is subsequently converted by formamidase to α-methyl-kynurenine. nih.gov

Trapping : The resulting α-methyl-kynurenine is effectively "trapped" metabolically. Unlike natural L-kynurenine, it is a poor substrate for downstream enzymes like KMO and kynureninase, leading to its accumulation. oup.com

This accumulation allows PET imaging to quantify the activity of the IDO/TDO enzymes, which are key targets in immuno-oncology and neurology. bio-techne.comnih.gov Kinetic analysis of AMT-PET data can yield parameters like the unidirectional uptake (K-complex) and the metabolic rate constant (k3'), which reflects the irreversible trapping of the tracer as α-methyl-kynurenine. oup.com This technique has been instrumental in demonstrating KP upregulation in gliomas, meningiomas, and epileptogenic brain lesions. nih.govnih.gov While AMT is widely recognized as a substrate for IDO/TDO, its precise interactions with other KP enzymes remain an area of active investigation. researchgate.net

| Enzyme | Interaction with Alpha-Methyl-Tryptophan (AMT) / Alpha-Methyl-Kynurenine | Significance as a Molecular Probe |

|---|---|---|

| Indoleamine 2,3-dioxygenase (IDO1/IDO2) | AMT is a substrate, converted to α-methyl-kynurenine. nih.govnih.gov | Allows for non-invasive PET imaging of IDO activity, a key immune checkpoint. bio-techne.comnih.gov |

| Tryptophan 2,3-dioxygenase (TDO2) | AMT is a substrate, converted to α-methyl-kynurenine. nih.gov | Enables in vivo measurement of TDO activity, which is high in certain tumors like meningiomas. nih.gov |

| Kynurenine 3-Monooxygenase (KMO) | Alpha-methyl-kynurenine is considered a poor substrate, leading to its accumulation. oup.com | The metabolic trapping is essential for the PET signal, reflecting IDO/TDO activity rather than downstream flux. oup.com |

| Kynureninase (KYNU) | Alpha-methyl-kynurenine is likely a poor substrate. oup.com | Contributes to the metabolic trapping mechanism for PET imaging. |

| Kynurenine Aminotransferases (KATs) | Interaction is not well characterized but is presumed to be minimal. | Further studies are needed to confirm if α-methyl-kynurenine can be transaminated to a kynurenic acid analogue. |

Unexplored Areas of Research in Non-Mammalian and Microbial Systems

The kynurenine pathway is not exclusive to mammals and has been identified in various bacteria and fungi. oup.comgoogle.com However, the role and regulation of the KP in these organisms are much less understood. Pioneering studies demonstrated that certain bacteria, such as Pseudomonas fluorescens and Xanthomonas pruni, utilize this pathway. oup.com Notably, early research showed that alpha-methyl-DL-tryptophan could induce the enzymes of tryptophan catabolism in Pseudomonas. oup.com This suggests that alpha-methyl kynurenine and its precursors could be powerful tools for investigating microbial KP metabolism.

The gut microbiota's influence on host KP metabolism is a major emerging field. units.itpreprints.org Microbes can directly metabolize tryptophan, influencing the pool available to the host and producing their own set of neuroactive compounds. units.itfrontiersin.org For example, certain species like Lactobacillus reuteri can convert kynurenine to kynurenic acid. researchgate.net Probiotic interventions have been shown to modulate KP metabolites in animal models. uib.no

Future research could use alpha-methyl-tryptophan to explore:

Which specific microbial species or consortia can metabolize this analogue.

How microbial metabolism of AMT affects host immune cells and the gut-brain axis.

Whether alpha-methyl-kynurenine has direct signaling roles in microbial systems or influences host-microbe communication.

This represents a significant unexplored area, bridging microbiology, immunology, and neuroscience.

| Organism/System | Known Kynurenine Pathway Presence | Unexplored Research Area with Alpha-Methyl Kynurenine |

|---|---|---|

| Pseudomonas species | KP is present and used for quinolinic acid synthesis. oup.com | Investigate the full metabolic fate of alpha-methyl-kynurenine and its effect on bacterial growth and virulence. |

| Xanthomonas species | A complete KP has been identified. oup.com | Use as a probe to study pathway regulation in these plant pathogens. |

| Streptomyces species | KP enzymatic activities have been demonstrated. oup.com | Explore its potential to modulate antibiotic production or secondary metabolism. |

| Gut Microbiota (e.g., Lactobacillus) | Can metabolize tryptophan and kynurenine. researchgate.netuib.no | Determine which microbes metabolize alpha-methyl-tryptophan and how this impacts host KP metabolite profiles. |

Development of Novel Experimental Models to Elucidate its Biological Significance

To fully understand the biological significance of the kynurenine pathway and the utility of probes like alpha-methyl kynurenine, advanced experimental models are essential. While animal models of epilepsy, Alzheimer's disease, and multiple sclerosis have been crucial nih.govscispace.comnih.gov, new models are needed to bridge the gap between in vitro and in vivo studies. mdpi.com

Promising novel models include:

Brain-on-a-chip Systems : These microfluidic devices can replicate complex metabolic and neural interactions under physiologically relevant conditions, offering a platform to study how metabolites like alpha-methyl-kynurenine influence neuroinflammation and oxidative stress. mdpi.com

Organoid Cultures : Brain organoids can model aspects of human neurodevelopment and disease. Applying alpha-methyl-kynurenine to organoids derived from patients with neurological disorders could reveal cell-type-specific effects on pathway dysregulation.

Advanced In Vitro Slice Cultures : Novel brain slice incubation methods allow for the simultaneous assessment of biochemical, histological, and electrophysiological changes. researchgate.net These models are suitable for testing how manipulating the KP with compounds like L-kynurenine or its analogues affects neuronal function in excitotoxic states. researchgate.net

By applying rac-alpha-methyl-kynurenine and its precursor, AMT, to these sophisticated models, researchers can gain unprecedented insight into the dynamic regulation of the kynurenine pathway and its role in health and disease.

| Experimental Model | Description | Potential Application for Alpha-Methyl Kynurenine Research |

|---|---|---|

| Brain-on-a-Chip | Microfluidic cell culture devices that simulate brain tissue physiology. mdpi.com | To study the transport and metabolic effects of alpha-methyl-kynurenine on human neural and glial cells in a controlled microenvironment. |

| KAT II Knockout Mice | Mice lacking the primary enzyme for kynurenic acid synthesis in the brain. preprints.org | To clarify the downstream fate of kynurenine pathway metabolites and validate AMT-PET imaging signals. |

| EAE Mouse Model | Experimental autoimmune encephalomyelitis, a model for multiple sclerosis. nih.gov | To non-invasively track KP activation (via AMT-PET) during neuroinflammation and test KP-targeted therapies. |

| In Vitro Brain Slice Models | Acute brain slices maintained in vitro for biochemical and electrophysiological studies. researchgate.net | To directly measure the impact of alpha-methyl-kynurenine on neuronal excitability and cell death. |

Q & A

Q. What are the established analytical techniques for quantifying rac alpha-methyl kynurenine in biological samples, and how do their sensitivities compare?

To quantify rac alpha-methyl kynurenine, methods like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) or ultraviolet detection (HPLC-UV) are commonly used. For instance, HPLC-MS offers superior sensitivity (detection limits of ~0.1 nM) and specificity, particularly in complex matrices like plasma or cerebrospinal fluid . Researchers should validate their protocols using calibration curves and internal standards (e.g., deuterated kynurenine analogs) to account for matrix effects. Cross-validation with enzyme-linked immunosorbent assays (ELISA) may resolve discrepancies in low-concentration samples .

Q. How does rac alpha-methyl kynurenine interact with key enzymes in the kynurenine pathway, such as kynurenine 3-monooxygenase (KMO)?

Studies suggest rac alpha-methyl kynurenine acts as a competitive inhibitor of KMO, altering tryptophan metabolism and downstream neuroactive metabolites like quinolinic acid. Methodologically, in vitro enzyme assays (e.g., fluorometric or radiometric) under varying pH and substrate concentrations are critical to determine IC₅₀ values . However, inconsistencies in reported inhibition kinetics (e.g., IC₅₀ ranging from 5–50 µM) may stem from differences in enzyme sources (recombinant vs. tissue-extracted) or assay conditions .

Q. What animal models are suitable for studying the neurobehavioral effects of rac alpha-methyl kynurenine?

Rodent models (e.g., Sprague-Dawley rats) with prenatal or chronic kynurenine administration are widely used to mimic dysregulated kynurenine pathways. Key methodological considerations include dosing regimens (e.g., 100 mg/kg/day in drinking water) and behavioral assays (e.g., forced swim tests for depression-like phenotypes). Longitudinal designs with control groups are essential to isolate compound-specific effects from developmental variability .

Advanced Research Questions

Q. How can conflicting data on rac alpha-methyl kynurenine’s neuroprotective vs. neurotoxic effects be reconciled?

Contradictions often arise from dose-dependent biphasic effects or cell-type-specific responses . For example, low doses (≤10 µM) may reduce oxidative stress in astrocytes, while higher doses (>50 µM) induce excitotoxicity in neurons. Researchers should employ multi-omics approaches (e.g., transcriptomics and metabolomics) to map pathway interactions and validate findings across in vitro (primary neuronal cultures) and in vivo models . Meta-analyses of existing datasets using tools like RevMan can identify confounding variables (e.g., age, species) .

Q. What experimental designs are optimal for investigating rac alpha-methyl kynurenine’s role in hormone-associated conditions like PCOS or migraines?

For hormone-linked studies, ovariectomized rodent models or human endometrial cell lines treated with estradiol/progesterone can elucidate interactions between kynurenine metabolism and hormonal fluctuations. Researchers should measure both systemic (plasma kynurenine/tryptophan ratios) and tissue-specific metabolite levels. Co-administration with PACAP (pituitary adenylate cyclase-activating polypeptide) inhibitors may clarify mechanistic overlaps in migraine pathophysiology .

Q. How can researchers address reproducibility challenges in synthesizing rac alpha-methyl kynurenine analogs for structure-activity studies?

Reproducibility issues often stem from stereochemical heterogeneity (racemic vs. enantiopure forms) or solvent-dependent stability . Rigorous characterization via nuclear magnetic resonance (NMR) and chiral chromatography is mandatory. Collaborative synthesis protocols, such as those outlined by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), provide standardized guidelines for purity validation (>98%) and storage conditions (-80°C under argon) .

Q. What statistical approaches are recommended for analyzing time-series data in longitudinal studies of rac alpha-methyl kynurenine exposure?

Mixed-effects models (e.g., linear or logistic regression with random intercepts) account for intra-subject variability in longitudinal designs. For non-normal distributions, generalized estimating equations (GEE) or Bayesian hierarchical models are preferable. Open-source tools like R’s lme4 package facilitate analysis, but researchers must pre-specify covariates (e.g., baseline kynurenine levels) to avoid overfitting .

Methodological Guidance

- Data Synthesis : Use PRISMA frameworks to systematically review literature on rac alpha-methyl kynurenine’s role in neuroinflammation or metabolic disorders .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, ensuring sample sizes are justified via power analyses .

- Collaboration : Engage cross-disciplinary teams (e.g., chemists, neurologists) to address mechanistic and translational gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.